molecular formula C19H33N3O5 B1672783 Janolusimide CAS No. 103612-45-9

Janolusimide

Cat. No. B1672783
M. Wt: 383.5 g/mol
InChI Key: WGXYHQKAYMMOTR-QMVSFRDZSA-N
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Description

Janolusimide is a neurotoxin and atropine antagonist . It is sourced from Janolus cristatus and is a type of alkaloid . Its molecular formula is C19H33N3O5 and it has a molecular weight of 383.49 g/mol .


Synthesis Analysis

The structure of Janolusimide was established by NMR and MS analysis, degradative hydrolysis and derivatization, and stereoselective fragment synthesis . The stereochemistry of Janolusimide has been fully elucidated by stereo-selective synthesis of the lactam component .

Scientific Research Applications

Isolation and Stereospecific Synthesis

Janolusimide B, a modified tripeptide, was isolated from the New Zealand marine organism Bugula flabellata. This compound is an N-methyl analogue of Janolusimide, previously reported from the Mediterranean nudibranch Janolus cristatus. The structure of Janolusimide B was established through comprehensive analysis involving NMR, MS, degradative hydrolysis, and stereoselective fragment synthesis, highlighting the compound's natural occurrence and its biochemical significance (Wang et al., 2015).

Nanotechnology Applications

Janolusimide derivatives have shown potential in various nanotechnology applications. For instance, Janus membranes with asymmetric wettability have been developed for fine bubble generation and gas/liquid mass transfer, demonstrating their applicability in energy generation and environmental remediation processes (Yang et al., 2016). Additionally, hydrophilic Janus nanocomposites have been designed for the rapid dissolution and transmembrane permeation of helicid, an herbal medicine, showcasing the use of Janolusimide derivatives in enhancing the onset of therapeutic actions through improved drug delivery mechanisms (Wang et al., 2018).

Biomedical Applications

Janolusimide-based compounds have also been explored in biomedical applications, particularly in drug delivery and bio-imaging. Janus particles, for example, have been investigated for their unique properties derived from their anisotropic structure, which enables diverse biomedical applications including drug delivery, bio-imaging, and bio-sensing. The synthesis and application of Janus particles highlight the role of Janolusimide derivatives in advancing biomedical research and therapy (Su et al., 2019).

Furthermore, self-propelled Janus mesoporous silica nanomotors have been synthesized for drug encapsulation and delivery, emphasizing the innovative use of Janolusimide derivatives in creating nanoscale vehicles for targeted therapy (Xuan et al., 2014).

properties

IUPAC Name

(2S)-N-[(2S,3S,4R)-5-[(5S)-3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl]-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O5/c1-9(2)13-15(24)19(6,7)18(27)22(13)17(26)10(3)14(23)11(4)21-16(25)12(5)20-8/h9-14,20,23H,1-8H3,(H,21,25)/t10-,11+,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXYHQKAYMMOTR-QMVSFRDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)C(C(=O)N1C(=O)C(C)C(C(C)NC(=O)C(C)NC)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]([C@H](C)NC(=O)[C@H](C)NC)O)C(=O)N1[C@H](C(=O)C(C1=O)(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145947
Record name Janolusimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Janolusimide

CAS RN

103612-45-9
Record name Janolusimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103612459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Janolusimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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